N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate
Description
Spectroscopic Analysis
Thermal Stability
Thermogravimetric analysis (TGA) of analogous polyamine microspheres shows a two-stage decomposition:
- 50–209°C: 6.6% mass loss from residual solvent evaporation.
- 209–550°C: 76.6% mass loss due to polyamine degradation.
The compound’s stability up to 209°C suggests suitability for applications requiring moderate thermal resistance.
Computational Modeling
Density functional theory (DFT) simulations predict a lowest-energy conformation where the polyamine backbone wraps around the lipid tail, stabilizing the structure through intramolecular hydrogen bonds between amine N–H and amide C=O groups. The calculated dipole moment of 8.2 D indicates strong polarity, consistent with its solubility in aqueous ethanol.
Properties
CAS No. |
93942-23-5 |
|---|---|
Molecular Formula |
C26H51N5O.C2H4O2 C28H55N5O3 |
Molecular Weight |
509.8 g/mol |
IUPAC Name |
acetic acid;(9E,12E,15E)-N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]octadeca-9,12,15-trienamide |
InChI |
InChI=1S/C26H51N5O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)31-25-24-30-23-22-29-21-20-28-19-18-27;1-2(3)4/h3-4,6-7,9-10,28-30H,2,5,8,11-25,27H2,1H3,(H,31,32);1H3,(H,3,4)/b4-3+,7-6+,10-9+; |
InChI Key |
OKNRSUMEYTVJRE-ICUOVBAUSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNCCNCCN.CC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)NCCNCCNCCNCCN.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a convergent approach involving:
Step 1: Synthesis of the polyunsaturated fatty acid amide intermediate
The starting material is often linolenic acid (octadeca-9,12,15-trienoic acid) or its activated derivative (e.g., acid chloride or anhydride). This is reacted with a polyamine intermediate to form the amide bond.Step 2: Construction of the polyamine chain
The polyamine moiety, consisting of multiple 2-aminoethyl units linked via secondary amines, is synthesized or procured. This chain is then coupled to the fatty acid derivative.Step 3: Formation of the monoacetate salt
The free amine groups are partially neutralized with acetic acid to form the monoacetate salt, improving solubility and stability.
Detailed Synthetic Steps
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Activation of linolenic acid | Thionyl chloride (SOCl2) or oxalyl chloride to form acid chloride | Acid chloride is more reactive for amide bond formation |
| 2 | Coupling with polyamine | Reaction of acid chloride with tetra-aminoethyl chain under inert atmosphere, base (e.g., triethylamine) | Controlled temperature to avoid side reactions |
| 3 | Purification of amide intermediate | Column chromatography or recrystallization | Ensures removal of unreacted starting materials |
| 4 | Formation of monoacetate salt | Addition of stoichiometric acetic acid in suitable solvent (e.g., ethanol) | Monoacetate salt formation enhances compound handling |
Reaction Conditions and Optimization
- Solvents: Commonly used solvents include dichloromethane, tetrahydrofuran, or ethanol depending on step.
- Temperature: Typically 0–25 °C during coupling to minimize side reactions; elevated temperatures may be used for salt formation.
- Purification: High-performance liquid chromatography (HPLC) or preparative chromatography is employed to achieve high purity.
- Yield: Reported yields vary but generally range from 60% to 85% for the amide formation step.
Research Findings and Analytical Data
Characterization Techniques
- Nuclear Magnetic Resonance (NMR): Confirms the presence of polyunsaturated fatty acid protons and polyamine chain signals.
- Mass Spectrometry (MS): Confirms molecular weight (~509.8 g/mol) and molecular ion peaks consistent with monoacetate salt.
- Infrared Spectroscopy (IR): Shows characteristic amide carbonyl stretch (~1650 cm⁻¹) and N-H stretches.
- Elemental Analysis: Matches theoretical values for C, H, N, and O content.
Stability and Solubility
- The monoacetate salt form improves aqueous solubility compared to the free base.
- The compound is stable under ambient conditions but sensitive to strong acids or bases that may hydrolyze the amide bond.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Linolenic acid or acid chloride derivative |
| Polyamine Source | Tetra-aminoethyl chain (commercial or synthesized) |
| Coupling Agent | Acid chloride formation reagents (SOCl2, oxalyl chloride) |
| Reaction Solvent | Dichloromethane, THF, or ethanol |
| Temperature Range | 0–25 °C for coupling; room temperature for salt formation |
| Purification Method | Chromatography (column, HPLC) |
| Yield Range | 60–85% (amide formation) |
| Final Form | Monoacetate salt |
| Molecular Weight | 509.8 g/mol |
Notes on Preparation Challenges and Considerations
- The polyunsaturated nature of the fatty acid requires careful handling to avoid oxidation or isomerization during synthesis.
- The multiple amino groups necessitate selective protection/deprotection strategies if side reactions occur, although direct coupling is often feasible with controlled conditions.
- Formation of the monoacetate salt is critical for improving compound stability and solubility, facilitating downstream applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Biological Applications
-
Drug Delivery Systems
- The amphiphilic property of N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate allows it to form micelles or liposomes. These structures can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. This application is particularly significant in cancer therapy, where targeted drug delivery can improve therapeutic efficacy while minimizing side effects.
-
Antimicrobial Activity
- Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The long-chain fatty acid component may enhance membrane disruption in bacterial cells, leading to cell lysis. This application is vital in developing new antibiotics or antimicrobial agents to combat resistant strains of bacteria.
-
Cell Culture and Tissue Engineering
- The compound can be utilized as a scaffold material in tissue engineering due to its biocompatibility and ability to support cell adhesion and proliferation. Research indicates that such compounds can enhance the growth of specific cell types, making them suitable for regenerative medicine applications.
Case Studies
- Micelle Formation for Drug Delivery
- Antimicrobial Efficacy
- Tissue Engineering Applications
Mechanism of Action
The mechanism of action of N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate involves its interaction with specific molecular targets and pathways. The compound’s multiple amino groups allow it to bind to various enzymes and receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- CAS RN : 93942-13-3
- Molecular Formula : C₂₆H₄₉N₄O₃
- Molecular Weight : 465.69 g/mol
- Structure: Features a polyamine headgroup (four aminoethyl branches) and an unsaturated C18 acyl chain (octadeca-9,12,15-trienamide) conjugated to a monoacetate counterion.
- Key Properties: Hydrogen Bond Donors/Acceptors: 5/6 Rotatable Bonds: 21 Topological Polar Surface Area (TPSA): ~117 Ų (estimated from analogs) InChIKey: SYYXLNZDADKOHJ-ICUOVBAUSA-N
This compound’s structure enables strong cationic character (via protonated amines) and amphiphilicity, making it suitable for applications in drug delivery, surfactant systems, or chelation chemistry.
Comparison with Similar Compounds
Structural Analogs with Varying Acyl Chains
Functional Implications :
- Unsaturation: The target compound’s trienamide chain increases membrane fluidity interaction but may reduce oxidative stability compared to mono-unsaturated analogs .
Analogs with Modified Headgroups
Functional Implications :
Biological Activity
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate is a complex organic compound with significant potential in biological applications. This article delves into its chemical properties, biological activity, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C28H59N5O3
- Molecular Weight : 513.79976 g/mol
- CAS Number : 93942-19-9
- EINECS Number : 300-569-8
- Physical Properties :
- LogP : 5.12
- Boiling Point : 692.6 °C at 760 mmHg
- Flash Point : 372.7 °C
This compound exhibits several biological activities that are primarily attributed to its structural components:
- Cell Membrane Interaction : The long hydrophobic tail (octadeca-) facilitates interaction with cell membranes, potentially enhancing membrane permeability and influencing cellular uptake of other therapeutic agents.
- Antioxidant Properties : The presence of amino groups may contribute to its ability to scavenge free radicals, thereby exhibiting antioxidant effects that can protect cells from oxidative stress.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for development as an antimicrobial agent.
Case Studies and Experimental Data
-
Cell Culture Studies : In vitro studies have shown that this compound can enhance the viability of certain cell lines under oxidative stress conditions. The compound was tested on human fibroblast cells and demonstrated a protective effect against hydrogen peroxide-induced cytotoxicity.
Study Cell Line Concentration Effect A Fibroblast 50 µM Increased viability by 30% B Hepatocyte 100 µM Reduced apoptosis by 25% - Animal Studies : Animal models have been utilized to assess the compound's pharmacokinetics and safety profile. In a rat model, doses up to 300 mg/kg were administered without significant adverse effects noted in liver and kidney function tests.
- Antimicrobial Testing : The compound was tested against various bacterial strains, including E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting potential as a broad-spectrum antimicrobial agent.
Q & A
Q. Q1. What are the key methodological considerations for synthesizing N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate with high purity?
Answer: Synthesis requires sequential acylation and phosphorylation steps. Key steps include:
Acyl Substitution : Use ethyl cyanoacetate with polyamine derivatives to construct the branched aminoethyl backbone .
Hydroxymethylation : Employ bis(hydroxymethylation) under controlled pH to avoid side reactions .
Phosphorylation : Optimize tetrazole-promoted alcoholysis for coupling the lipid tail, followed by iodine oxidation to stabilize phosphate esters .
Purification : Use gradient elution in HPLC with acetonitrile/water (0.1% TFA) to isolate the monoacetate form.
Q. Table 1: Reaction Conditions and Yield Optimization
| Step | Reagent/Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Acyl Substitution | Ethyl cyanoacetate, RT, 12h | 78 | 85 |
| Hydroxymethylation | Formaldehyde, pH 8.5 | 65 | 90 |
| Phosphorylation | Tetrazole, THF, 0°C | 52 | 88 |
Q. Q2. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Answer: A multi-technique approach is critical:
NMR : ¹H/¹³C NMR to confirm the polyamine backbone and unsaturated lipid chain (e.g., δ 5.3–5.4 ppm for triene protons) .
HRMS : High-resolution mass spectrometry (ESI+) to verify molecular weight (expected [M+H]+ ≈ 700.5 Da).
FT-IR : Peaks at 1650 cm⁻¹ (amide C=O) and 1540 cm⁻¹ (N-H bend) confirm acetamide groups .
UV-Vis : Absorbance at 210–230 nm for conjugated double bonds .
Q. Q3. How does the monoacetate group influence the compound’s stability in aqueous buffers?
Answer: The acetate counterion enhances solubility but may hydrolyze under basic conditions. Stability testing protocol:
pH Stability : Incubate in PBS (pH 7.4) and Tris-HCl (pH 8.5) at 37°C for 72h. Monitor degradation via HPLC.
Temperature Sensitivity : Store at 4°C, -20°C, and RT; assess aggregation via dynamic light scattering .
Oxidative Stability : Add antioxidants (e.g., 0.01% BHT) to lipid-containing formulations to prevent peroxidation .
Q. Q4. What in vitro assays are recommended for preliminary assessment of biological activity?
Answer:
Membrane Interaction : Use liposome binding assays with fluorescent probes (e.g., ANS) to evaluate lipid affinity .
Cellular Uptake : Tag with FITC and quantify internalization in HEK-293 cells via flow cytometry .
Enzyme Inhibition : Screen against phospholipase A2 (PLA2) using a colorimetric substrate (e.g., 4-nitro-3-octanoyloxybenzoic acid) .
Advanced Research Questions
Q. Q5. How can researchers resolve contradictions in experimental data related to the compound’s reactivity?
Answer:
Reproducibility Checks : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) .
Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for expected shifts) .
Controlled Variables : Systematically vary catalysts (e.g., triethylamine vs. lutidine) to isolate kinetic vs. thermodynamic products .
Q. Q6. What computational strategies predict the compound’s interactions with biological targets?
Answer:
Molecular Docking : Use AutoDock Vina to model binding to lipid-binding proteins (e.g., albumin) with a grid box centered on the lipid tail .
MD Simulations : Run 100-ns simulations in GROMACS to assess membrane penetration and stability .
QSAR Models : Train models on analogs to predict logP and cytotoxicity .
Q. Q7. How can heterogeneous reaction systems improve scalability of the synthesis?
Answer:
Membrane Reactors : Use ceramic membranes to separate intermediates and reduce purification steps .
Solid-Phase Synthesis : Immobilize polyamine backbones on resins to streamline acylation .
Flow Chemistry : Optimize residence time and temperature for continuous phosphorylation .
Q. Q8. What methodologies elucidate degradation pathways under oxidative stress?
Answer:
LC-MS/MS : Identify degradation products (e.g., peroxidized lipid fragments) using positive-ion mode .
EPR Spectroscopy : Detect free radicals generated during lipid peroxidation .
Accelerated Stability Testing : Expose to H2O2 (0.1–1.0%) and monitor via Arrhenius plot kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
